molecular formula C15H18N4S B2383842 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione CAS No. 100241-61-0

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione

Cat. No.: B2383842
CAS No.: 100241-61-0
M. Wt: 286.4
InChI Key: FTYUNMVTCDZLRZ-UHFFFAOYSA-N
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Description

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione ( 100241-61-0) is a chemical compound with the molecular formula C15H18N4S and a molecular weight of 286.40 . It features a piperazine core linked to a 2,3-dihydropyridazine-3-thione moiety, a structure often associated with potential pharmacological activity. Compounds containing piperazine and similar heterocyclic fragments are of significant interest in medicinal chemistry and drug discovery research for their diverse biological properties . Piperazine-containing molecules have been explored for their antimicrobial and anticancer activities . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-12-3-2-4-13(11-12)18-7-9-19(10-8-18)14-5-6-15(20)17-16-14/h2-6,11H,7-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYUNMVTCDZLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione involves three critical stages:

  • Synthesis of the 1-(3-methylphenyl)piperazine intermediate.
  • Formation of the 2,3-dihydropyridazine-3-thione core.
  • Coupling of the piperazine and dihydropyridazine units.

Each stage demands precise control over reaction conditions, reagent stoichiometry, and purification protocols to ensure optimal yields and purity.

Synthesis of 1-(3-Methylphenyl)piperazine

The piperazine derivative serves as the key nucleophilic partner for subsequent coupling reactions. A widely adopted method involves the alkylation of piperazine with 1-chloro-3-methylbenzene under basic conditions.

Alkylation of Piperazine

Piperazine (10 mmol) is reacted with 1-chloro-3-methylbenzene (10 mmol) in anhydrous toluene under nitrogen atmosphere, using potassium carbonate (20 mmol) as a base. The mixture is refluxed at 110°C for 12–24 hours, followed by filtration and solvent evaporation. The crude product is purified via recrystallization from ethanol, yielding 1-(3-methylphenyl)piperazine as a white crystalline solid (Yield: 68–72%).

Formation of the 2,3-Dihydropyridazine-3-thione Core

The dihydropyridazine-3-thione scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds or through Hantzsch-type thiazole syntheses adapted for pyridazines.

Cyclocondensation Approach

A mixture of thiourea (15 mmol) and ethyl acetoacetate (10 mmol) in ethanol (50 mL) is acidified with glacial acetic acid (2 mL) and refluxed for 8–12 hours. The intermediate thiosemicarbazide undergoes cyclization upon heating, yielding 2,3-dihydropyridazine-3-thione (Yield: 65–70%).

Table 1: Optimization of Cyclocondensation Conditions
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid Ethanol 80 10 68
p-TSA* Ethanol 80 8 72
K2CO3 DMF 100 6 58

*para-toluenesulfonic acid

Coupling of Piperazine and Dihydropyridazine Moieties

The final step involves nucleophilic substitution at the 6-position of the dihydropyridazine-3-thione core.

Nucleophilic Aromatic Substitution

A solution of 2,3-dihydropyridazine-3-thione (5 mmol) and 1-(3-methylphenyl)piperazine (5.5 mmol) in dry DMF is heated at 120°C for 24 hours in the presence of sodium ethoxide (10 mmol). The reaction proceeds via deprotonation of the thione group, facilitating displacement at the 6-position. The product is isolated by precipitation in ice-water, followed by column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound (Yield: 60–65%).

Key Spectral Data:
  • IR (cm⁻¹): 3425 (NH), 1633 (C=N), 1210 (C=S).
  • ¹H NMR (DMSO-d6): δ 2.26 (s, 3H, CH3), 3.56–3.75 (m, 8H, piperazine-H), 7.12–8.25 (m, 4H, Ar-H), 10.19 (s, 1H, NH).
  • MS (m/z): 396 [M⁺].

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in ethanol with piperidine as a catalyst accelerates the coupling step, improving yields to 75–78% while reducing reaction times.

One-Pot Multi-Component Reactions

A mixture of thiourea, ethyl acetoacetate, and 1-(3-methylphenyl)piperazine in ethanol under reflux (12 h) directly yields the target compound, albeit with lower efficiency (Yield: 50–55%).

Challenges and Limitations

  • Low Solubility: The thione group imparts limited solubility in polar aprotic solvents, complicating purification.
  • Side Reactions: Competing alkylation at the piperazine nitrogen may occur, necessitating careful stoichiometric control.
  • Spectral Overlap: ¹H NMR signals for aromatic and piperazine protons often overlap, requiring advanced techniques like 2D NMR for unambiguous assignment.

Chemical Reactions Analysis

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In studies involving derivatives of pyridazine, compounds similar to 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural motifs exhibited maximum zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .

1.2 Cytotoxicity and Cancer Research
Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. In one study, piperazinone derivatives were synthesized and tested for their cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines. The results indicated that certain structural modifications could enhance the cytotoxic potential of these compounds, suggesting that 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione could be a valuable lead compound in cancer therapy .

1.3 Anti-inflammatory Properties
The anti-inflammatory potential of pyridazine derivatives has been explored extensively. Some studies have reported that compounds with similar structures have exhibited significant anti-inflammatory activity, which is often correlated with their antioxidant capabilities. This suggests that 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione could be beneficial in treating inflammatory diseases .

Synthesis and Structural Modifications

Synthesis methods for 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione typically involve multi-step reactions starting from readily available precursors. The synthesis often includes:

  • Formation of the pyridazine ring: This is achieved through the condensation of appropriate hydrazones with carbonyl compounds.
  • Piperazine integration: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
  • Thione formation: The thione group can be incorporated through thioketone intermediates or by direct thionation methods.

These synthetic routes allow for the modification of various substituents on the piperazine and pyridazine rings to enhance biological activity.

Case Studies

StudyObjectiveFindings
Khokra et al. (2014)Evaluate antimicrobial propertiesCompounds showed significant inhibition against Gram-positive and Gram-negative bacteria .
PMC (2020)Assess cytotoxicity in cancer cellsIdentified cytotoxic effects on HT-29 and A549 cell lines; structural modifications improved activity .
PMC (2023)Investigate anti-inflammatory effectsCompounds exhibited strong anti-inflammatory activity correlated with antioxidant properties .

Mechanism of Action

The mechanism of action of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine-substituted pyridazine-thiones , which are explored for their diverse pharmacological profiles. Below is a comparative analysis with structurally related derivatives:

Parameter Target Compound 6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione Triazine-Piperazine Derivatives
CAS Number 100241-61-0 1029792-94-6 1337531-83-5 (PERK-IN-2)
Molecular Formula C₁₆H₁₉N₅S C₁₆H₂₀N₄OS C₁₄H₁₉ClN₆O
Molecular Weight 313.42 g/mol 316.42 g/mol 346.81 g/mol
Key Substituents 3-Methylphenyl (piperazine), thione (pyridazine) 2-Ethoxyphenyl (piperazine), thione (pyridazine) Chloro, cyclopentyl (triazine)
Lipophilicity (Predicted) Higher (due to methyl group) Moderate (ethoxy group introduces polarity) Variable (depends on substituents)
Biological Relevance Unreported in evidence Unreported in evidence Cannabinoid receptor modulators

Key Observations:

Substituent Effects: The 3-methylphenyl group in the target compound increases hydrophobicity compared to the 2-ethoxyphenyl analogue, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Thione Reactivity :
Both compounds retain the pyridazine-thione moiety, which is critical for forming disulfide bonds or coordinating metal ions in enzymatic systems. This feature is absent in triazine derivatives like PERK-IN-2, which instead rely on halogen or amine groups for interactions .

Pharmacological Potential: While neither pyridazine-thione derivative has documented activity in the evidence, triazine-piperazine compounds (e.g., PERK-IN-2) are reported as cannabinoid receptor modulators, suggesting that structural analogs of the target compound could be explored for similar targets .

Biological Activity

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15_{15}H18_{18}N4_{4}S
Molecular Weight: 298.40 g/mol
CAS Number: [Not specified in the provided data]

The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. The thione group contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione has been investigated in various studies, revealing significant effects on multiple biological pathways.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione may also influence mood regulation through similar mechanisms.

2. Antimicrobial Activity

Preliminary data suggest that thione-containing compounds can exhibit antimicrobial properties. A study evaluating related pyridazine derivatives demonstrated significant antibacterial activity against various strains of bacteria, indicating a potential for further exploration of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione in this area.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Serotonin Receptor Modulation: Similar compounds have been shown to interact with serotonin receptors (5-HT), which could explain potential anxiolytic and antidepressant effects.
  • Dopaminergic Pathways: The influence on dopamine levels in the brain may contribute to mood stabilization and cognitive enhancement.

Case Study 1: Antidepressant Activity

A study on a related piperazine derivative showed a dose-dependent increase in serotonin levels in the hippocampus of treated rats. The administration of the compound at varying doses resulted in significant behavioral changes indicative of reduced anxiety and depression-like symptoms.

Case Study 2: Antimicrobial Efficacy

In vitro testing of thione derivatives demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these strains was determined to be within clinically relevant ranges.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntidepressantMood enhancement
AnxiolyticReduced anxiety behavior
AntimicrobialInhibition of bacterial growth

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